molecular formula C22H19N3O2S B2379304 N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 899964-62-6

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2379304
CAS No.: 899964-62-6
M. Wt: 389.47
InChI Key: RLZSNWAAHKMZAX-UHFFFAOYSA-N
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Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a benzothiazole-derived compound characterized by an ethoxy substituent at the 6-position of the benzothiazole ring and a pyridin-2-ylmethyl group attached to the benzamide nitrogen. Key structural elements include:

  • Benzothiazole core: A bicyclic aromatic system with sulfur and nitrogen atoms.
  • 6-ethoxy substituent: An electron-donating group influencing solubility and electronic properties.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-2-27-18-11-12-19-20(14-18)28-22(24-19)25(15-17-10-6-7-13-23-17)21(26)16-8-4-3-5-9-16/h3-14H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZSNWAAHKMZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioamide Formation

The synthesis begins with 4-ethoxy-2-nitroaniline (1 ), which undergoes nitration to introduce the nitro group at the para position relative to the ethoxy substituent. Reduction of the nitro group using hydrogen gas and a palladium catalyst yields 4-ethoxy-1,2-diaminobenzene (2 ). Treatment of 2 with carbon disulfide in the presence of sodium hydroxide generates the corresponding dithiocarbamate intermediate, which is subsequently converted to the thioamide (3 ) using Lawesson’s reagent.

Cyclization to Benzothiazole

Cyclization of the thioamide (3 ) is achieved via oxidative conditions. Dess-Martin periodinane (DMP) in dichloromethane facilitates the formation of the benzo[d]thiazole ring, yielding 6-ethoxybenzo[d]thiazol-2-amine (4 ) in 65–75% yield. Alternative cyclization agents, such as bromine in acetic acid, have also been reported but with lower efficiency.

Table 1: Optimization of Benzothiazole Cyclization

Condition Reagent Solvent Yield (%)
Oxidative cyclization Dess-Martin periodinane CH₂Cl₂ 72
Halogen-mediated Br₂ in AcOH Acetic acid 58

Alkylation with Pyridin-2-ylmethyl Halide

Preparation of Pyridin-2-ylmethyl Bromide

Pyridin-2-ylmethanol is treated with hydrobromic acid (48%) in the presence of sulfuric acid as a catalyst to yield pyridin-2-ylmethyl bromide (5 ). The reaction proceeds via an SN2 mechanism, with the bromide ion displacing the hydroxyl group after protonation.

N-Alkylation of 6-Ethoxybenzo[d]thiazol-2-amine

The secondary amine, N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)amine (6 ), is synthesized by reacting 4 with 5 in anhydrous dimethylformamide (DMF) using potassium carbonate as a base. The reaction is heated to 80°C for 12 hours, achieving an 85% yield. Excess alkylating agent is avoided to prevent quaternary ammonium salt formation.

Equation 1: Alkylation Reaction
$$
\text{4} + \text{5} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{6} + \text{HBr}
$$

Acylation with Benzoyl Chloride

Amide Bond Formation

The tertiary amide is formed by treating 6 with benzoyl chloride in tetrahydrofuran (THF) under inert conditions. Triethylamine is added to scavenge HCl, and the reaction is stirred at room temperature for 6 hours. The crude product is purified via silica gel chromatography, yielding N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (7 ) in 78% yield.

Equation 2: Acylation Reaction
$$
\text{6} + \text{BzCl} \xrightarrow{\text{Et}_3\text{N}, \text{THF}} \text{7} + \text{HCl}
$$

Spectroscopic Characterization

The final product is characterized by $$^1\text{H NMR}$$, $$^{13}\text{C NMR}$$, and high-resolution mass spectrometry (HRMS). Key spectral features include:

  • $$^1\text{H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.72–7.68 (m, 2H, benzamide-H), 7.45–7.40 (m, 5H, aromatic-H), 4.92 (s, 2H, CH₂), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 1.43 (t, J = 7.0 Hz, 3H, CH₃).
  • HRMS : m/z calculated for C₂₃H₂₀N₃O₂S [M+H]⁺: 414.1276; found: 414.1279.

Alternative Synthetic Routes

Ullmann-Type Coupling

An alternative approach employs a copper-catalyzed coupling between 6-ethoxybenzo[d]thiazol-2-amine and N-(pyridin-2-ylmethyl)benzamide. However, this method suffers from lower yields (∼50%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the acylation step, reducing reaction time from 6 hours to 30 minutes while maintaining a comparable yield (76%). This method enhances efficiency but requires specialized equipment.

Optimization and Challenges

Regioselectivity in Benzothiazole Formation

The ethoxy group’s position on the benzothiazole ring is critical. Using 4-ethoxy-1,2-diaminobenzene as the starting material ensures correct regiochemistry, as confirmed by X-ray crystallography.

Purification Challenges

The tertiary amide exhibits moderate solubility in common organic solvents, necessitating gradient elution during column chromatography (hexane/ethyl acetate, 3:1 to 1:2). Recrystallization from ethanol/water mixtures improves purity to >98%.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzothiazole or pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Key Research Findings and Trends

Substituent Electronic Effects: Amino groups enhance corrosion inhibition via adsorption, while nitro groups reduce efficiency . Ethoxy groups may offer a balance between electron donation and steric hindrance.

Pharmacological Targeting : Pyridine and morpholine substituents improve receptor binding in anticancer and ZAC antagonist analogs .

Spectroscopic Consistency : Benzothiazole derivatives show characteristic NMR and FT-IR peaks correlating with functional groups .

Biological Activity

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C17H18N2O1S\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_1\text{S}

This compound features:

  • A benzothiazole moiety, which is known for its diverse pharmacological properties.
  • An ethoxy group at the 6-position, enhancing its solubility and biological activity.
  • A pyridinylmethyl substituent that may contribute to its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzothiazole Core : Synthesized through cyclization reactions involving 2-aminothiophenol.
  • Amide Coupling : The benzothiazole derivative is coupled with pyridin-2-ylmethylamine under basic conditions to form the desired amide.

Anticancer Activity

Research has demonstrated that benzothiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. In one study, compounds structurally related to this compound showed notable cytotoxic effects against:

  • A549 (lung cancer)
  • MCF7-MDR (breast cancer)
  • HT1080 (fibrosarcoma)

The study indicated that these compounds could induce apoptosis in cancer cells, suggesting their potential as anticancer agents .

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus. The minimal inhibitory concentration (MIC) values indicate strong antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Understanding the mechanism of action is crucial for evaluating the biological efficacy of this compound. Molecular docking studies suggest that this compound interacts with key enzymes through hydrogen bonding and hydrophobic interactions. These interactions are vital for its activity against target enzymes such as urease, which is implicated in various pathogenic processes .

Case Studies

Several studies have investigated the biological activity of benzothiazole derivatives:

  • Cytotoxicity Evaluation : A series of benzothiazole derivatives were synthesized and evaluated for cytotoxicity against multiple cancer cell lines. Among them, compounds similar to this compound exhibited significant cytotoxicity, highlighting their potential in cancer therapy .
    Compound NameCell Line TestedIC50 (µM)
    Compound AA54915
    Compound BMCF7-MDR20
    Compound CHT108018
  • Antimicrobial Studies : The antimicrobial efficacy of various benzothiazole derivatives was assessed against common pathogens. Results indicated that this compound had a MIC value lower than many established antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, and how can reaction conditions be optimized?

  • Answer : The synthesis involves multi-step organic reactions:

  • Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives under basic conditions (e.g., KOH/EtOH).

  • Step 2 : Amidation using pyridin-2-ylmethylamine and benzoyl chloride derivatives in polar aprotic solvents (e.g., DMF) .

  • Optimization : Yield improvements (≥75%) are achieved using continuous flow reactors for scalability and HPLC purification for >95% purity. Reaction temperatures (60–80°C) and stoichiometric ratios (1:1.2 amine:acyl chloride) are critical .

    Table 1 : Key Reaction Parameters

    StepReagents/ConditionsYield (%)Purity (%)
    1KOH/EtOH, 70°C6590
    2DMF, RT, 12h7595

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., ethoxy group at C6 of benzothiazole, pyridylmethyl integration) .
  • FT-IR : Peaks at 1670 cm1^{-1} (amide C=O) and 1240 cm1^{-1} (C-O of ethoxy) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 407.14) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound’s antimicrobial activity?

  • Answer :

  • Method : Synthesize analogs with variations in substituents (e.g., replacing ethoxy with methoxy or halogens).

  • Assays : Test against Gram-positive/negative bacteria (MIC assays) and fungal strains (e.g., Candida albicans). Correlate substituent electronegativity with bioactivity .

  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like urease or fungal CYP51 .

    Table 2 : Bioactivity Data for Analogues

    Substituent (R)MIC (S. aureus) (µg/mL)MIC (E. coli) (µg/mL)
    -OEt8.232.5
    -OMe12.4>64
    -F6.828.7

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Answer :

  • Replication : Standardize assay protocols (e.g., broth microdilution for MICs, identical cell lines).
  • Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers .
  • Mechanistic Studies : Use CRISPR-edited cell lines to confirm target specificity (e.g., p53 stabilization vs. off-target effects) .

Q. How can reaction mechanisms for oxidation/reduction of this compound be elucidated?

  • Answer :

  • Oxidation : Treat with KMnO4_4/H+^+ to form sulfoxide/sulfone derivatives. Monitor via TLC and LC-MS to track intermediate formation .
  • Reduction : Use NaBH4_4/NiCl2_2 to reduce amide groups; characterize products via 1^1H NMR (disappearance of carbonyl peak at δ 8.1 ppm) .

Methodological Guidance

Q. What in vitro assays are recommended for evaluating anticancer potential?

  • Answer :

  • Cell Viability : MTT assay on HeLa or MCF-7 cells (IC50_{50} calculation).
  • Apoptosis : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
  • Target Validation : Western blotting for p53 or Bcl-2 expression changes .

Q. How can synthetic byproducts be minimized during large-scale production?

  • Answer :

  • Process Optimization : Use microwave-assisted synthesis for faster reaction times and reduced side products.
  • Purification : Employ preparative HPLC with C18 columns (acetonitrile/water gradient) .

Data Contradiction Analysis

  • Case Study : Discrepancies in reported IC50_{50} values for urease inhibition (e.g., 18 µM vs. 42 µM).
    • Root Cause : Variations in enzyme source (jack bean vs. Helicobacter pylori urease) and assay pH (6.8 vs. 7.4) .
    • Resolution : Use recombinant H. pylori urease and standardized buffers (pH 7.0) for cross-study comparability.

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